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Compound of Interest

Compound Name: Dimethyl allylphosphonate

Cat. No.: B1585036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethyl allylphosphonate (DMAP), identified by CAS number 757-54-0, is an

organophosphorus compound with significant applications in polymer chemistry and materials

science.[1] Its utility primarily stems from its function as a reactive flame retardant and a

versatile monomer for the synthesis of functionalized polymers.[1] This guide provides a

comprehensive overview of the chemical and physical properties of DMAP, its synthesis,

mechanism of action as a flame retardant, detailed experimental protocols for its use, and a list

of commercial suppliers.

Core Properties of Dimethyl Allylphosphonate
Dimethyl allylphosphonate is a colorless liquid with a characteristic strong odor.[1] A

summary of its key physical and chemical properties is presented below.
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Property Value Reference(s)

CAS Number 757-54-0 [2]

Molecular Formula C5H11O3P [2]

Molecular Weight 150.11 g/mol [2]

Appearance Clear colorless liquid [3]

Boiling Point 181.3 °C at 760 mmHg [1]

Density 1.049 g/cm³ [1]

Flash Point 77.8 °C [1]

Refractive Index 1.436-1.44 [1][3]

Solubility
Log10 of Water solubility in

mol/l: -2.22
[4]

Octanol/Water Partition

Coefficient (logP)
1.658 [4]

Synthesis of Dimethyl Allylphosphonate
The most common and efficient method for the synthesis of dimethyl allylphosphonate is the

Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl

phosphite, in this case, trimethyl phosphite, on an alkyl halide, such as allyl bromide. The

reaction proceeds via a phosphonium salt intermediate which then dealkylates to form the final

phosphonate product.
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Caption: Michaelis-Arbuzov reaction for the synthesis of Dimethyl Allylphosphonate.

Experimental Protocol: Synthesis of Dimethyl
Allylphosphonate
Materials:

Trimethyl phosphite

Allyl bromide

Round-bottom flask

Reflux condenser

Heating mantle

Distillation apparatus

Nitrogen or Argon gas supply

Procedure:

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere

(e.g., nitrogen), add freshly distilled trimethyl phosphite.

Slowly add a stoichiometric equivalent of allyl bromide to the flask.

Heat the reaction mixture to a gentle reflux. The reaction temperature is typically maintained

around 70-80 °C.

Monitor the reaction progress using an appropriate technique, such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Once the reaction is complete, cool the mixture to room temperature.

The crude product can be purified by distillation under reduced pressure to remove any

unreacted starting materials and byproducts, yielding pure dimethyl allylphosphonate as a
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colorless oil.

Mechanism of Action as a Flame Retardant
Organophosphorus compounds like dimethyl allylphosphonate are effective flame retardants

that can act in both the condensed (solid) phase and the gas phase of a burning polymer.[5]

Condensed-Phase Mechanism: Upon heating, dimethyl allylphosphonate decomposes to

produce phosphoric acid. This acid acts as a catalyst to promote the dehydration and cross-

linking of the polymer matrix, leading to the formation of a stable and insulating char layer on

the surface. This char layer acts as a physical barrier, preventing the underlying polymer from

further decomposition and limiting the release of flammable volatiles into the gas phase.[6]

Gas-Phase Mechanism: In the gas phase, the thermal decomposition of dimethyl
allylphosphonate releases phosphorus-containing radicals (e.g., PO•). These radicals are

highly reactive and can scavenge the high-energy free radicals (H• and OH•) that propagate

the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat

generated by the flame and can ultimately lead to its extinguishment.[6][7]
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Caption: Dual-phase flame retardant mechanism of Dimethyl Allylphosphonate.

Spectroscopic Data
The structural elucidation of dimethyl allylphosphonate can be confirmed through various

spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum of dimethyl
allylphosphonate would exhibit the following characteristic signals:

A doublet for the two protons of the P-CH₂ group, coupled to the phosphorus atom.

A multiplet for the methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂).
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A doublet for the six protons of the two methoxy groups (-OCH₃), coupled to the phosphorus

atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show

distinct signals for each of the unique carbon atoms in the molecule:

A signal for the carbon of the P-CH₂ group, showing coupling to the phosphorus atom.

Signals for the two olefinic carbons (-CH=CH₂).

A signal for the carbons of the methoxy groups (-OCH₃), showing coupling to the phosphorus

atom.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about

the functional groups present. Key absorption bands would include:

P=O stretching vibration (strong intensity).

P-O-C stretching vibrations.

C=C stretching of the allyl group.

=C-H and C-H stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z

corresponding to the molecular weight of dimethyl allylphosphonate (150.11 g/mol ). The

fragmentation pattern would likely involve the loss of methoxy groups, the allyl group, and other

characteristic fragments.

Experimental Protocols for Application
Dimethyl allylphosphonate is a valuable monomer in polymer synthesis, particularly for

imparting flame retardancy and other functional properties to the resulting polymers. Below is a

representative protocol for the free-radical copolymerization of dimethyl allylphosphonate
with a comonomer, such as maleic anhydride.
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Protocol: Free-Radical Copolymerization of Dimethyl
Allylphosphonate and Maleic Anhydride
Materials:

Dimethyl allylphosphonate (DMAP)

Maleic anhydride (MA)

Azobisisobutyronitrile (AIBN) as a radical initiator

Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

Schlenk flask or similar reaction vessel

Nitrogen or Argon gas supply

Magnetic stirrer and heating plate

Precipitating solvent (e.g., diethyl ether or methanol)

Procedure:

In a Schlenk flask, dissolve the desired molar ratio of dimethyl allylphosphonate and

maleic anhydride in the anhydrous solvent.

Add a catalytic amount of the radical initiator, AIBN (typically 1-2 mol% with respect to the

total monomer concentration).

De-gas the solution by subjecting it to several freeze-pump-thaw cycles or by bubbling with

an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which

can inhibit the polymerization.

Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition

of AIBN (typically 60-70 °C).

Allow the polymerization to proceed with continuous stirring for a predetermined time (e.g.,

24 hours).
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After the reaction period, cool the flask to room temperature.

Precipitate the resulting copolymer by slowly pouring the viscous reaction mixture into a

large excess of a non-solvent (e.g., diethyl ether).

Collect the precipitated polymer by filtration, wash it several times with the precipitating

solvent to remove any unreacted monomers and initiator, and then dry it in a vacuum oven

until a constant weight is achieved.

The resulting copolymer can be characterized by techniques such as NMR spectroscopy to

determine its composition, Gel Permeation Chromatography (GPC) for molecular weight and

polydispersity, and thermogravimetric analysis (TGA) to evaluate its thermal stability and

flame retardant properties.

Suppliers of Dimethyl Allylphosphonate
Dimethyl allylphosphonate is commercially available from various chemical suppliers.

Researchers and drug development professionals can source this compound from the following

reputable vendors:

Sigma-Aldrich (Merck)[8]

Thermo Fisher Scientific (Alfa Aesar)[2]

Santa Cruz Biotechnology[9]

ChemScene[10]

Ambeed[11]

BLD Pharm[12]

Finetech Industry Limited[13]

Matrix Fine Chemicals[14]

CymitQuimica
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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